Comprehensive Structural and Stereochemical Analysis of 3-Methyl-8-oxa-2-azaspiro[4.5]decane
Comprehensive Structural and Stereochemical Analysis of 3-Methyl-8-oxa-2-azaspiro[4.5]decane
Executive Summary
In modern drug discovery, the transition from planar, aromatic-heavy molecules to three-dimensional architectures is encapsulated by the "escape from flatland" paradigm[1][2]. Increasing the fraction of sp³-hybridized carbons ( Fsp3 ) enhances metabolic stability, solubility, and target specificity. Spirocyclic scaffolds, particularly oxa-azaspirocycles, are privileged motifs in this space[3][4].
This technical guide provides an in-depth analysis of 3-methyl-8-oxa-2-azaspiro[4.5]decane , a highly versatile building block. As a Senior Application Scientist, I have structured this whitepaper to dissect the molecule's unique stereochemical properties, outline a self-validating synthetic pipeline, and detail the analytical methodologies required for its integration into active pharmaceutical ingredients (APIs).
Structural Elucidation and Connectivity Logic
The core architecture of 3-methyl-8-oxa-2-azaspiro[4.5]decane consists of a spiro[4.5]decane system—a five-membered ring and a six-membered ring fused at a single quaternary carbon (the spiro center).
According to IUPAC nomenclature rules for spiro compounds, numbering begins in the smaller ring at an atom adjacent to the spiro center, proceeds around the smaller ring, through the spiro atom, and then around the larger ring[5]. Heteroatoms are assigned the lowest possible locants.
-
Small Ring (Pyrrolidine derivative): Numbering starts at the carbon adjacent to the spiro center (C1), leading to the nitrogen at position 2 (2-aza), and the methyl-bearing carbon at position 3.
-
Spiro Center: Position 5 (C5).
-
Large Ring (Tetrahydropyran derivative): The oxygen atom is located at position 8 (8-oxa), directly opposite the spiro center.
Caption: IUPAC numbering and connectivity logic of 3-methyl-8-oxa-2-azaspiro[4.5]decane.
Stereochemical Profiling: The Prochiral Spiro Center
A critical analysis of the molecule's stereochemistry reveals a common misconception regarding spirocycles: the assumption that the spiro carbon is inherently chiral.
The Achirality of C5
For a carbon to be a stereocenter, it must be bonded to four distinct groups. In 3-methyl-8-oxa-2-azaspiro[4.5]decane, the spiro carbon (C5) is bonded to:
-
-CH2-NH- (Path via C1)
-
-CH2-CH(CH3)- (Path via C4)
-
-CH2-CH2-O- (Path via C6)
-
-CH2-CH2-O- (Path via C10)
Because the tetrahydropyran ring is symmetrically substituted at the 8-position, the paths through C6 and C10 are constitutionally and sterically identical. Consequently, C5 possesses two identical substituents and is achiral (prochiral) . This symmetry is highly advantageous in drug design, as it provides 3D complexity without exponentially increasing the number of stereoisomers that must be separated and evaluated[6][7].
The C3 Stereocenter
The sole chiral center in the molecule is C3. Based on Cahn-Ingold-Prelog (CIP) priority rules, the substituents at C3 are ranked as follows: -NH- (N2) > -CH2- (C4, attached to quaternary C5) > -CH3 > -H. This single stereocenter dictates that the compound exists exclusively as a pair of enantiomers: (3R) and (3S) [8].
Quantitative Data Summary
| Property | (3R)-Enantiomer | (3S)-Enantiomer | Racemate |
| CAS Number | 2445749-97-1 | 2445750-10-5[8] | 1909348-52-2[8] |
| Molecular Formula | C9H18ClNO (HCl salt) | C9H18ClNO (HCl salt) | C9H18ClNO (HCl salt) |
| Molecular Weight | 191.70 g/mol | 191.70 g/mol | 191.70 g/mol |
| Stereocenters | C3 (R configuration) | C3 (S configuration) | C3 (Racemic 1:1) |
| Spiro Center (C5) | Achiral (Prochiral) | Achiral (Prochiral) | Achiral (Prochiral) |
| Typical Form | Solid (Hydrochloride) | Solid (Hydrochloride) | Solid (Hydrochloride) |
De Novo Synthesis and Chiral Resolution Workflow
To synthesize the 3-methyl-2-azaspiro[4.5]decane framework, direct hydroamination of unactivated alkenes is often plagued by poor regioselectivity. Instead, a highly robust, self-validating iodocyclization route is preferred. This approach exploits Baldwin's rules (favoring 5-exo-trig cyclization) to guarantee the formation of the five-membered pyrrolidine ring over a six-membered piperidine alternative.
Caption: De novo synthesis and chiral resolution pipeline for the spirocyclic scaffold.
Step-by-Step Methodology
Phase 1: Scaffold Assembly (Self-Validating Iodocyclization)
-
Alkylation: Deprotonate tetrahydro-2H-pyran-4-carbonitrile using Lithium diisopropylamide (LDA) at -78°C. Alkylate the resulting enolate with allyl bromide. Causality: The nitrile group provides the necessary α -acidity and serves as the nitrogen source for the future pyrrolidine ring.
-
Reduction: Reduce the nitrile to a primary amine using LiAlH₄ in THF, yielding (4-allyltetrahydro-2H-pyran-4-yl)methanamine.
-
Iodocyclization (The Critical Step): Treat the intermediate with I₂ and NaHCO₃ in acetonitrile. The amine attacks the iodine-activated internal alkene carbon (Markovnikov addition), forming the spirocycle.
-
Self-Validation: This step is visually and analytically self-validating. The consumption of the deep purple iodine color indicates reaction progress. LC-MS analysis of the crude mixture must show a mass shift of +126 Da (addition of I) without the presence of the starting alkene mass. If the starting material persists, the iodine equivalent is dynamically adjusted.
-
-
Dehalogenation: Remove the primary iodine via catalytic hydrogenation (H₂, Pd/C) or radical reduction (Bu₃SnH/AIBN) to yield the racemic 3-methyl-8-oxa-2-azaspiro[4.5]decane free base.
Phase 2: Chiral Resolution (Preparative SFC)
-
Chromatography: Inject the racemate onto a Preparative Supercritical Fluid Chromatography (SFC) system equipped with a Chiralpak IG column (amylose-based stationary phase).
-
Mobile Phase: Use supercritical CO₂ modified with 15% Methanol containing 0.1% Diethylamine (DEA). Causality: The DEA is strictly required to suppress secondary hydrogen-bonding interactions between the basic secondary amine of the spirocycle and the stationary phase, preventing peak tailing and ensuring baseline resolution.
-
Self-Validating Feedback Loop: Preparative fractions are immediately sampled and run on an analytical SFC. If the enantiomeric excess (ee) falls below the critical threshold of 99.5%, the system automatically flags the fraction for recycling, ensuring that only highly pure (3R) and (3S) enantiomers proceed to salt formation.
-
Salt Formation: Treat the resolved free bases with HCl gas in diethyl ether to precipitate the highly stable, API-grade hydrochloride salts[9][10].
Sources
- 1. Spirocycles for Improved Solubility - Enamine [enamine.net]
- 2. communities.springernature.com [communities.springernature.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-Oxa-2-azaspiro(4.5)decane | C8H15NO | CID 25220538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. nextsds.com [nextsds.com]
- 9. PubChemLite - 3-methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride (C9H17NO) [pubchemlite.lcsb.uni.lu]
- 10. Sapphire Bioscience [sapphirebioscience.com]
